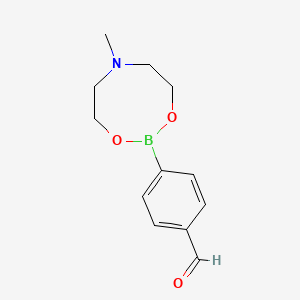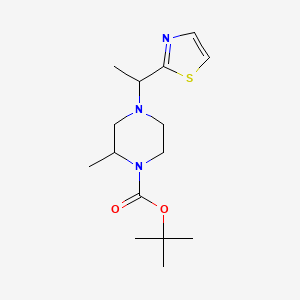![molecular formula C5H2F3N3O B3046807 [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 1308384-47-5](/img/structure/B3046807.png)
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Overview
Description
“[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile” is a chemical compound that belongs to the class of trifluoromethyl-containing compounds . Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials .
Chemical Reactions Analysis
Trifluoromethyl-containing compounds are involved in many recently tested catalytic trifluoromethylation reactions . The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods .Scientific Research Applications
a. Antiviral Agents: Trifluoromethyl-containing compounds have been investigated as potential antiviral agents. Their unique electronic properties can modulate interactions with viral enzymes, leading to promising drug candidates.
b. Anti-Inflammatory Drugs: The trifluoromethyl group can improve the metabolic stability and lipophilicity of anti-inflammatory drugs. Researchers explore its incorporation into existing drug scaffolds to enhance efficacy.
c. Kinase Inhibitors: Trifluoromethyl-substituted compounds have shown activity against kinases involved in cancer and other diseases. They offer a new avenue for targeted therapy.
Catalysis and Synthetic Chemistry
Trifluoromethylated compounds play a crucial role in catalysis:
a. Transition-Metal-Catalyzed Reactions: Researchers use trifluoromethyl groups as directing groups in cross-coupling reactions. These reactions enable efficient synthesis of complex molecules.
b. Redox Chemistry: Understanding the redox potentials of trifluoromethyl-containing compounds aids mechanistic studies and catalyst design .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 3-trifluoromethyl-1,2,4-triazoles, have been found to have broad-spectrum pharmaceutical activity .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect multiple processes in parasitic digestive vacuoles .
Pharmacokinetics
A similar compound has been shown to display high microsomal metabolic stability, which could impact its bioavailability .
Result of Action
Related compounds have demonstrated efficacy in in vivo models, suggesting that they may have significant biological effects .
Action Environment
The stability of similar compounds under various conditions suggests that environmental factors could potentially influence their action .
properties
IUPAC Name |
2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N3O/c6-5(7,8)4-10-3(1-2-9)12-11-4/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAQPZDKCORKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=NC(=NO1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224350 | |
| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |
CAS RN |
1308384-47-5 | |
| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(Propan-2-yl)amino]methyl}aniline](/img/structure/B3046729.png)


![3-[(1-Methyl-1h-imidazol-2-yl)oxy]benzoic acid](/img/structure/B3046733.png)



![Octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3046742.png)

